molecular formula C16H28N2O2 B5039604 2-[2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethoxy]ethanol

2-[2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethoxy]ethanol

Cat. No.: B5039604
M. Wt: 280.41 g/mol
InChI Key: YBWZIUSRUYRBBB-UHFFFAOYSA-N
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Description

2-[2-[4-(2-Bicyclo[221]hept-5-enylmethyl)piperazin-1-yl]ethoxy]ethanol is a complex organic compound that features a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethoxy]ethanol typically involves multiple steps. One common route starts with the preparation of the bicyclo[2.2.1]hept-5-enylmethyl precursor, which is then reacted with piperazine. The resulting intermediate is further reacted with ethylene oxide to introduce the ethoxyethanol group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Safety measures are crucial due to the reactivity of some intermediates and the potential hazards associated with large-scale chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2-[2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethoxy]ethanol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethoxy]ethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, while the piperazine ring can modulate the compound’s activity. Pathways involved may include signal transduction or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
  • Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
  • Bicyclo[2.2.1]hept-5-en-2-ylmethanol

Uniqueness

2-[2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethoxy]ethanol is unique due to its combination of a bicyclic structure with a piperazine ring and an ethoxyethanol group. This combination provides distinct chemical properties and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

2-[2-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c19-8-10-20-9-7-17-3-5-18(6-4-17)13-16-12-14-1-2-15(16)11-14/h1-2,14-16,19H,3-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWZIUSRUYRBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)CC2CC3CC2C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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